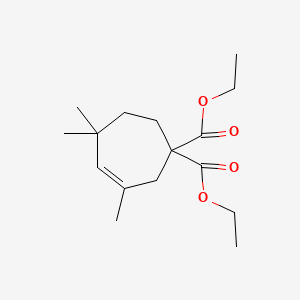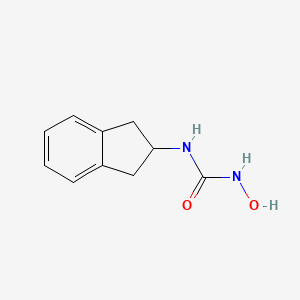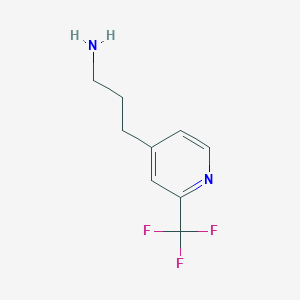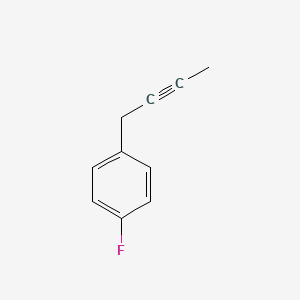
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4 It is a derivative of cycloheptene, characterized by the presence of two ester groups at the 1,1-positions and three methyl groups at the 3,5,5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate typically involves the esterification of the corresponding cycloheptene derivative. One common method is the reaction of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylic acid.
Reduction: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-diol.
Substitution: Formation of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxamide.
Applications De Recherche Scientifique
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but with a cyclohexane ring instead of cycloheptene.
Diethyl 3,5,5-trimethylcyclopentane-1,1-dicarboxylate: Similar structure but with a cyclopentane ring.
Diethyl 3,5,5-trimethylcyclooctane-1,1-dicarboxylate: Similar structure but with a cyclooctane ring.
Uniqueness
Diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its cyclohexane and cyclopentane analogs
Propriétés
Numéro CAS |
919356-37-9 |
|---|---|
Formule moléculaire |
C16H26O4 |
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
diethyl 3,5,5-trimethylcyclohept-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-6-19-13(17)16(14(18)20-7-2)9-8-15(4,5)10-12(3)11-16/h10H,6-9,11H2,1-5H3 |
Clé InChI |
STNVVNIZFQLUJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(C=C(C1)C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)


![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)

![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)
![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
